Acetamide, N-2-propynyl-
Overview
Description
“Acetamide, N-2-propynyl-” is a chemical compound with the molecular formula C5H7NO . It is also known by other names such as n-(prop-2-yn-1-yl)acetamide, N-propargylacetamide, and N-(prop-2-ynyl)acetamide .
Synthesis Analysis
The synthesis of acetamide can be achieved through the electrochemical conversion of carbon dioxide into value-added compounds . This process involves the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 on single-atom alloy catalysts .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-2-propynyl-” involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI representation of its structure is InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)
.
Chemical Reactions Analysis
The chemical reactions involving “Acetamide, N-2-propynyl-” primarily involve the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 . This process illuminates the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .
Physical And Chemical Properties Analysis
“Acetamide, N-2-propynyl-” has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 97.052763847 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
1. Environmental Monitoring
Acetamide derivatives, particularly dansylacetamidooxyamine (DNSAOA), are used as molecular probes for measuring trace amounts of carbonyl compounds (like aldehydes and ketones) in water samples. This application is significant for environmental monitoring, especially in assessing the quality of snow, ice, and cloud-water samples. DNSAOA offers high sensitivity and low limits of detection for formaldehyde and other carbonyls, making it a valuable tool in environmental chemistry (Houdier et al., 2000).
2. Pharmaceutical Intermediates
N-(2-Hydroxyphenyl)acetamide is a key intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, critical in drug development, has been enhanced by using immobilized lipases as catalysts. This process shows the importance of acetamide derivatives in the pharmaceutical industry, particularly in the context of developing more efficient and sustainable drug synthesis methods (Magadum & Yadav, 2018).
3. Host-Guest Chemistry
Certain acetamide derivatives, such as dimethyl acetamide, form inclusion compounds with multipedal hosts. These compounds have been studied for their potential in host-guest chemistry, which is fundamental in the development of new materials and molecular recognition systems (Bourne, Nash, & Toda, 1999).
4. Organic Synthesis
Acetamide derivatives are also utilized in organic synthesis. For example, n-butyl acetamide is synthesized in micro reactors, showcasing the use of acetamides in fine chemical production and the potential for process optimization in chemical engineering (Schenk et al., 2004).
5. Biomedical Research
In biomedical research, N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic properties. Its effectiveness in reducing inflammation-related cytokines and reactive oxygen species highlights its potential therapeutic applications (Jawed et al., 2010).
Safety And Hazards
When handling “Acetamide, N-2-propynyl-”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The electrochemical conversion of carbon dioxide into value-added compounds not only paves the way toward a sustainable society but also unlocks the potential for electrocatalytic synthesis of amides through the introduction of N atoms . The catalyst design strategy employed in this study has the potential to be extended to a range of amide chemicals, thereby broadening the scope of products that can be obtained through CO2/N2 reduction .
properties
IUPAC Name |
N-prop-2-ynylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOQYHOZFCWTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-2-propynyl- | |
CAS RN |
65881-41-6 | |
Record name | Acetamide, N-2-propynyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(prop-2-yn-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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